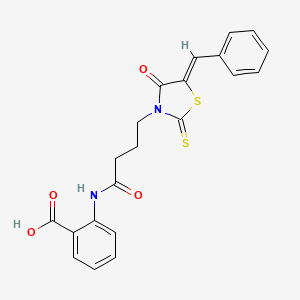![molecular formula C11H14N2O4S B2588210 2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid CAS No. 1397007-75-8](/img/structure/B2588210.png)
2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C11H14N2O4S and a molecular weight of 270.30 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Functionalized Hydroxyalkylphosphonic Acids and Derivatives : The chemical under study has shown potential in the synthesis of functionalized hydroxyalkylphosphonic acids and their derivatives. These compounds are recognized for their effectiveness as complexones and biologically active substances. Specifically, pyridine-containing derivatives of phosphonic and phosphinic acids, closely related to the compound , have garnered interest for their medicinal applications. The research presents new 2-pyridylethylphosphinates and diphosphinates containing bulky phenol fragments, hydroxymethyl groups, and pyridine fragments, promising as complexones and antioxidants (Prishchenko et al., 2008).
Intramolecular Cyclization and Alkylation : Another study delves into the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, resulting in the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. The subsequent alkylation and Hantzsch reaction lead to the creation of complex heterocyclic compounds with potential applications in pharmaceuticals (Remizov et al., 2019).
Aromatization of Dihydropyridines : Research has explored the aromatization of 2,3-dihydropyridines, with a particular focus on derivatives containing a methylsulfanyl group. The transformation processes, whether through the action of bases or acids, result in the formation of aromatic pyridines, hinting at the potential for creating compounds with specific chemical properties (Nedolya et al., 2015).
Domino Reactions in Heterocyclic Compound Synthesis : A domino reaction involving 2-{[(5-hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives has been documented. This process involves consecutive intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems, showcasing the compound's role in synthesizing complex molecular structures (Bondarenko et al., 2016).
Biological Applications
Surface Activity and Antibacterial Properties : The synthesis of 1,2,4-triazole derivatives and their subsequent evaluation revealed antimicrobial activity and potential as surface-active agents. These findings point to the compound's relevance in developing substances with biological activity, indicating a wide spectrum of applications in the field of pharmaceuticals and materials science (El-Sayed, 2006).
Antiviral Activity of Pyrimidine Derivatives : The synthesis and evaluation of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines showcased their antiviral activity against a range of viruses, including herpes and retroviruses. These findings underline the potential therapeutic applications of compounds related to the chemical under study, especially in antiviral drug development (Holý et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(5-hydroxypyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-18-3-2-9(11(16)17)13-10(15)7-4-8(14)6-12-5-7/h4-6,9,14H,2-3H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVIBUYNNLWFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC(=CN=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

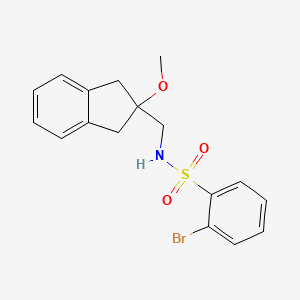

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)
![4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2588130.png)
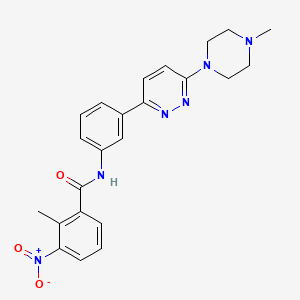

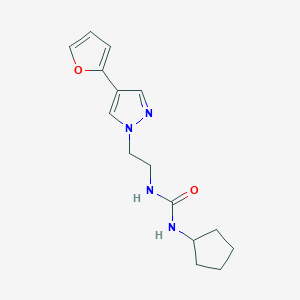
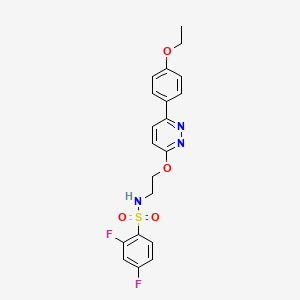

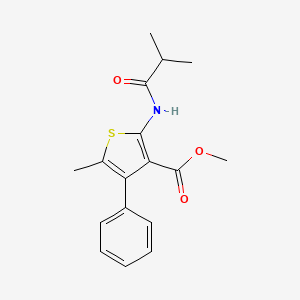
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2588141.png)
![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)
![N-(2-ethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2588148.png)
